Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate
Overview
Description
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a benzyloxycarbonylamino group, a nitro group, and a phenyl group attached to an indole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Attachment of the Benzyloxycarbonylamino Group: This step involves the reaction of the indole derivative with benzyl chloroformate in the presence of a base, such as triethylamine, to form the benzyloxycarbonylamino group.
Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Amines: Reduction of the nitro group forms amines.
Substituted Indoles: Nucleophilic substitution reactions yield various substituted indole derivatives.
Scientific Research Applications
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-1H-indole-1-carboxylate: Similar structure but lacks the phenyl group.
Benzyl 2-(benzyloxycarbonylamino)-3-phenyl-1H-indole-1-carboxylate: Similar structure but lacks the nitro group.
Uniqueness
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate is unique due to the presence of both the nitro and phenyl groups, which impart specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
benzyl 6-nitro-3-phenyl-2-(phenylmethoxycarbonylamino)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O6/c34-29(38-19-21-10-4-1-5-11-21)31-28-27(23-14-8-3-9-15-23)25-17-16-24(33(36)37)18-26(25)32(28)30(35)39-20-22-12-6-2-7-13-22/h1-18H,19-20H2,(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUYJNRXJLCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C3=C(N2C(=O)OCC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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